N-(6-cyclopropylpyridazin-3-yl)-3,4-dimethylcyclohexane-1-carboxamide
Description
N-(6-cyclopropylpyridazin-3-yl)-3,4-dimethylcyclohexane-1-carboxamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties
Properties
IUPAC Name |
N-(6-cyclopropylpyridazin-3-yl)-3,4-dimethylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-10-3-4-13(9-11(10)2)16(20)17-15-8-7-14(18-19-15)12-5-6-12/h7-8,10-13H,3-6,9H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOVDWKQRKMIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)C(=O)NC2=NN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-cyclopropylpyridazin-3-yl)-3,4-dimethylcyclohexane-1-carboxamide involves several steps. Typically, the preparation starts with the formation of the pyridazine ring, followed by the introduction of the cyclopropyl group at the 6-position. The cyclohexane ring is then functionalized with methyl groups at the 3 and 4 positions, and finally, the carboxamide group is introduced at the 1-position. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-(6-cyclopropylpyridazin-3-yl)-3,4-dimethylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
N-(6-cyclopropylpyridazin-3-yl)-3,4-dimethylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer, hypertension, and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-cyclopropylpyridazin-3-yl)-3,4-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways within the body. The compound is known to inhibit certain enzymes and receptors, leading to various physiological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation, thereby exhibiting antiplatelet activity .
Comparison with Similar Compounds
N-(6-cyclopropylpyridazin-3-yl)-3,4-dimethylcyclohexane-1-carboxamide can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Norflurazon: Another herbicide agent.
These compounds share similar core structures but differ in their substituents and specific activities. The uniqueness of this compound lies in its specific functional groups and the resulting pharmacological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
